![molecular formula C16H16F2N2O3 B7643614 N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]-3-hydroxy-4-methylbenzamide](/img/structure/B7643614.png)
N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]-3-hydroxy-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]-3-hydroxy-4-methylbenzamide, also known as DORA-22, is a novel compound that has been developed as a selective agonist for the orexin 2 receptor (OX2R). Orexin receptors are a type of G protein-coupled receptor that are involved in the regulation of sleep, wakefulness, and appetite. DORA-22 has been shown to have potential therapeutic applications in the treatment of sleep disorders, such as insomnia, and has been the subject of extensive scientific research.
作用機序
N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]-3-hydroxy-4-methylbenzamide selectively activates OX2R, which is primarily expressed in the brain regions involved in the regulation of sleep and wakefulness. Activation of OX2R by this compound leads to the inhibition of wake-promoting neurons and the activation of sleep-promoting neurons, resulting in an increase in NREM sleep and a decrease in wakefulness and REM sleep.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the activation of sleep-promoting neurons in the brain, the inhibition of wake-promoting neurons, and the induction of NREM sleep. In addition, this compound has been shown to have a low potential for abuse and addiction, as well as a favorable safety profile.
実験室実験の利点と制限
One of the main advantages of using N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]-3-hydroxy-4-methylbenzamide in lab experiments is its selectivity for OX2R, which allows for the specific targeting of this receptor without affecting other receptors or neurotransmitter systems. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in order to maintain its effects.
将来の方向性
There are several potential future directions for the study of N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]-3-hydroxy-4-methylbenzamide and its therapeutic applications. One area of research is the development of more potent and selective OX2R agonists, which may have improved efficacy and safety profiles. Another area of research is the investigation of the potential use of this compound in the treatment of other disorders, such as depression and anxiety, which have been linked to disruptions in sleep-wake cycles. Finally, further studies are needed to investigate the long-term effects of this compound on sleep and wakefulness, as well as its potential for use in humans.
合成法
The synthesis of N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]-3-hydroxy-4-methylbenzamide involves several steps, including the reaction of 3-hydroxy-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2,2-difluoroethanol and pyridine to form the ester intermediate, which is then hydrolyzed to give the final product.
科学的研究の応用
N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]-3-hydroxy-4-methylbenzamide has been extensively studied in preclinical models for its potential therapeutic applications in the treatment of sleep disorders. In a study published in the Journal of Pharmacology and Experimental Therapeutics, this compound was shown to increase the amount of non-rapid eye movement (NREM) sleep in rats, while also reducing the amount of wakefulness and rapid eye movement (REM) sleep. These effects were dose-dependent and were shown to be mediated through the activation of OX2R.
特性
IUPAC Name |
N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]-3-hydroxy-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O3/c1-10-5-6-11(7-13(10)21)16(22)19-8-12-3-2-4-15(20-12)23-9-14(17)18/h2-7,14,21H,8-9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQROPSDSWBKFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=NC(=CC=C2)OCC(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Hydroxycyclohexyl)methyl]-3-(2-methoxy-2-methylpropyl)-1-methylurea](/img/structure/B7643532.png)
![5-[(2-Fluoro-3-methylphenoxy)methyl]-1-propan-2-yltetrazole](/img/structure/B7643534.png)
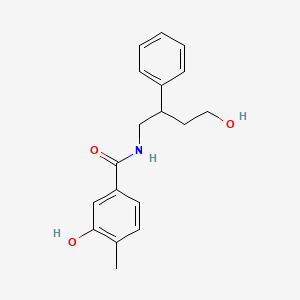
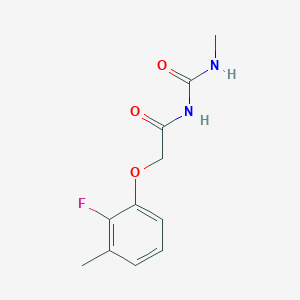
![N-[1-(cyclopentylmethylamino)-2-methyl-1-oxopropan-2-yl]-3-hydroxy-5-methylbenzamide](/img/structure/B7643575.png)
![4-methyl-3-[4-(oxan-4-yl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7643581.png)
![N-[3-hydroxy-1-[(4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)amino]-1-oxobutan-2-yl]cyclopropanecarboxamide](/img/structure/B7643589.png)

![3-[2-(5-Ethyl-1,3-thiazol-2-yl)ethyl]-1-[(2-hydroxycyclohexyl)methyl]-1-methylurea](/img/structure/B7643604.png)
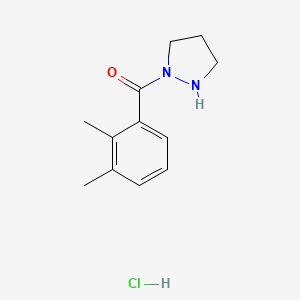
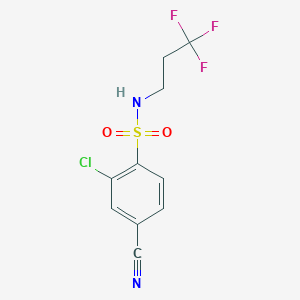
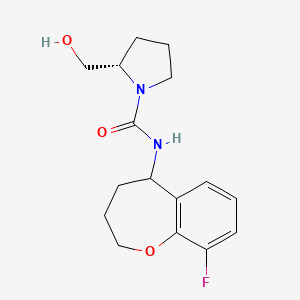
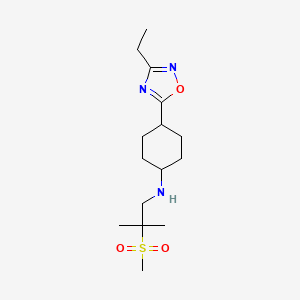
![(3-Methylimidazo[4,5-b]pyridin-6-yl)-(2-propan-2-ylazepan-1-yl)methanone](/img/structure/B7643645.png)